4-Acetoxy-N,N-dimethyltryptamine

Catalog No.
S649906
CAS No.
92292-84-7
M.F
C14H18N2O2
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxy-N,N-dimethyltryptamine

4-Acetoxy-DMT is a stable prodrug of psilocin, offering a reliable alternative to labile psilocin and expensive psilocybin.

  • Enhanced Stability: Acetate ester prevents oxidation, ensuring accurate dosing.
  • Cost-Effective: Simpler synthesis avoids phosphorylation; lower cost for extended studies.
  • PK Specificity: Equimolar dosing yields ~30% lower psilocin plasma levels vs. psilocybin, enabling prodrug conversion studies.
  • Analytical Reference: Stable calibrant for LC-MS/MS psilocin quantification.

CAS Number

92292-84-7

Product Name

4-Acetoxy-N,N-dimethyltryptamine

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3

InChI Key

RTLRUOSYLFOFHV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Synonyms

4-acetoxy-dimethyltryptamine, 4-acetoxy-N,N-dimethyltryptamine, 4-AcO-DMT, O-acetylpsilocin

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

4-Acetoxy-N,N-dimethyltryptamine (also known as O-acetylpsilocin or psilacetin) is a synthetic tryptamine and a well-established prodrug for psilocin, the primary psychoactive metabolite of psilocybin. Unlike psilocin, which is notoriously unstable, 4-acetoxy-DMT features an acetate ester at the 4-position, which protects the hydroxyl group from oxidation, enhancing its chemical stability for research and formulation. It is rapidly converted to psilocin in vivo by esterase enzymes, making it a functional substitute for psilocybin in many preclinical research contexts, with the advantage of a more straightforward and economical synthesis route.

Direct substitution of 4-acetoxy-DMT with its active metabolite, psilocin (4-hydroxy-DMT), is impractical for most applications due to psilocin's rapid oxidative degradation, which complicates storage, handling, and formulation. While psilocybin is also a stable psilocin prodrug, its synthesis involves a more challenging phosphorylation step, making it a less economical and accessible precursor compared to 4-acetoxy-DMT. Furthermore, pharmacokinetic data shows that 4-acetoxy-DMT is not a 1:1 equivalent to psilocybin in vivo; at equimolar doses, it produces a systematically lower plasma concentration of psilocin, a critical difference for dose-dependent studies.

Easier and More Economical Synthesis

4-Acetoxy-DMT can be prepared from psilocin in a straightforward, one-step acetylation reaction. In contrast, the synthesis of psilocybin requires a more complex multi-step phosphorylation process which can be challenging to perform efficiently. This simpler synthetic pathway was highlighted by Nichols and Frescas as a primary advantage, proposing 4-acetoxy-DMT as a more economical and accessible alternative for researchers requiring a stable psilocin prodrug.

Evidence DimensionSynthetic Complexity
Target Compound DataFacile, one-step O-acetylation of psilocin.
Comparator Or BaselinePsilocybin: Multi-step phosphorylation with challenges in purification and yield.
Quantified DifferenceNot applicable (process difference).
ConditionsStandard laboratory synthesis conditions.

The simpler synthesis lowers the barrier to entry for research and development, reducing precursor costs and manufacturing complexity.

Reduced Psilocin Exposure vs. Psilocybin

While both are effective prodrugs, 4-acetoxy-DMT is not a direct 1:1 pharmacokinetic replacement for psilocybin. In a direct comparative study in mice, intraperitoneal administration of equimolar doses of 4-acetoxy-DMT fumarate resulted in approximately 30% lower total systemic psilocin exposure (AUC) compared to psilocybin. Peak psilocin concentrations 15 minutes post-injection were also 10-25% lower from 4-acetoxy-DMT. The elimination half-life of the resulting psilocin was unchanged at ~30 minutes.

Evidence DimensionRelative Bioavailability (Psilocin AUC)
Target Compound Data~70% relative exposure
Comparator Or BaselinePsilocybin (100% baseline)
Quantified Difference~30% lower systemic psilocin exposure
ConditionsIn vivo study in C57Bl6/J mice, equimolar doses administered via intraperitoneal injection.

This quantified difference is critical for accurate dosing in preclinical studies and establishes 4-acetoxy-DMT as a pharmacokinetically distinct psilocin delivery system, not just a simple substitute.

Superior Stability vs. Psilocin

The primary procurement driver over psilocin is stability. The 4-hydroxy moiety of psilocin is highly susceptible to oxidation, leading to rapid degradation and discoloration (blueing), especially in neutral to basic solutions exposed to air. The 4-acetoxy group in 4-acetoxy-DMT protects this vulnerable position, making the compound significantly more resistant to oxidative degradation. This enhanced stability simplifies long-term storage, solution preparation, and analytical quantification, ensuring higher reproducibility in experimental settings.

Evidence DimensionOxidative Stability
Target Compound DataResistant to oxidation due to protective acetoxy group.
Comparator Or BaselinePsilocin: Prone to rapid oxidation and degradation, especially under basic conditions.
Quantified DifferenceNot applicable (qualitative chemical property).
ConditionsAqueous solutions, exposure to air.

Improved stability reduces material loss, minimizes the formation of impurities, and ensures more reliable and reproducible data, making it a superior choice for a stable psilocin source.

Preclinical In Vivo Psilocin Studies

For researchers investigating the in vivo effects of psilocin without the high cost and synthetic complexity of psilocybin, 4-acetoxy-DMT is a primary choice. Its superior stability over psilocin ensures accurate dosing and reproducibility, while its lower cost compared to psilocybin facilitates broader or longer-term studies.

Pharmacokinetic Modeling and Prodrug Discovery Programs

This compound is an ideal candidate for studies focused on prodrug design and metabolism. The quantified 30% difference in systemic psilocin delivery compared to psilocybin provides a critical data point for developing and validating pharmacokinetic models that predict how different ester or phosphate prodrugs are converted to their active forms.

Analytical Reference Standards & Forensic Controls

Due to its enhanced chemical stability compared to psilocin, 4-acetoxy-DMT serves as a more reliable and durable analytical reference material. It can be used as a stable calibrant or control for developing and validating LC-MS/MS methods intended to quantify psilocin in biological matrices or forensic samples.

XLogP3

2.1

UNII

8BLF220HX1

Other CAS

92292-84-7

Wikipedia

O-acetylpsilocin

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